molecular formula C12H15ClO B13560736 1-[1-(4-Chloro-3-methylphenyl)cyclopropyl]ethan-1-ol

1-[1-(4-Chloro-3-methylphenyl)cyclopropyl]ethan-1-ol

Katalognummer: B13560736
Molekulargewicht: 210.70 g/mol
InChI-Schlüssel: IOXONSRFWBOPNE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[1-(4-Chloro-3-methylphenyl)cyclopropyl]ethan-1-ol is an organic compound characterized by a cyclopropyl group attached to a phenyl ring substituted with a chlorine atom and a methyl group

Vorbereitungsmethoden

The synthesis of 1-[1-(4-Chloro-3-methylphenyl)cyclopropyl]ethan-1-ol typically involves the following steps:

    Substitution Reactions: The phenyl ring is substituted with chlorine and methyl groups through electrophilic aromatic substitution reactions.

Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.

Analyse Chemischer Reaktionen

1-[1-(4-Chloro-3-methylphenyl)cyclopropyl]ethan-1-ol undergoes several types of chemical reactions:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like chromium trioxide or PCC (Pyridinium chlorochromate).

    Reduction: The compound can be reduced to form various derivatives, such as alcohols or alkanes, using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-[1-(4-Chloro-3-methylphenyl)cyclopropyl]ethan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Industry: Used in the production of specialty chemicals and materials, leveraging its unique chemical properties.

Wirkmechanismus

The mechanism by which 1-[1-(4-Chloro-3-methylphenyl)cyclopropyl]ethan-1-ol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The cyclopropyl group can induce strain in molecular structures, affecting binding affinity and activity. The chlorine and methyl groups on the phenyl ring can influence the compound’s electronic properties, further modulating its interactions with biological targets.

Vergleich Mit ähnlichen Verbindungen

1-[1-(4-Chloro-3-methylphenyl)cyclopropyl]ethan-1-ol can be compared with similar compounds such as:

    1-[1-(4-Chlorophenyl)cyclopropyl]ethan-1-ol: Lacks the methyl group, which can affect its chemical reactivity and biological activity.

    1-[1-(4-Methylphenyl)cyclopropyl]ethan-1-ol: Lacks the chlorine atom, influencing its electronic properties and interactions with molecular targets.

    1-[1-(4-Chloro-3-methylphenyl)cyclopropyl]methanol:

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C12H15ClO

Molekulargewicht

210.70 g/mol

IUPAC-Name

1-[1-(4-chloro-3-methylphenyl)cyclopropyl]ethanol

InChI

InChI=1S/C12H15ClO/c1-8-7-10(3-4-11(8)13)12(5-6-12)9(2)14/h3-4,7,9,14H,5-6H2,1-2H3

InChI-Schlüssel

IOXONSRFWBOPNE-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC(=C1)C2(CC2)C(C)O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.